molecular formula C9H6N2O3 B8741296 [1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one

[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B8741296
M. Wt: 190.16 g/mol
InChI Key: DOWPGVIKVJMLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one (CAS Number: 28310-11-4) is a tricyclic organic compound with the molecular formula C 9 H 6 N 2 O 3 and a molecular weight of 190.16 g/mol . This chemical features a quinazolinone core fused with a 1,3-dioxole ring, a structure that serves as a privileged scaffold in medicinal chemistry and drug discovery. The quinazolinone class of compounds is well-known for its diverse biological activities . This specific structure is of significant value as a chemical building block for the synthesis of more complex molecules. For instance, research demonstrates that the this compound backbone can be utilized to create novel analogues, such as thieno[3,4-b]quinolin-8(5H)-ones, which have been investigated as potential anticancer agents . Furthermore, derivatives of this core structure have been explored for their activity as enzyme inhibitors and in other therapeutic areas, making it a versatile intermediate in pharmaceutical research . The product is intended For Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-5-1-7-8(14-4-13-7)2-6(5)10-3-11-9/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWPGVIKVJMLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

[1,3]Dioxolo[4,5-g]chromen-8-one Derivatives

Structural Differences :

  • Core Structure: Chromenone (benzopyranone) fused with 1,3-dioxole vs. quinazolinone fused with 1,3-dioxole.
  • Key Substituents : Aldol condensation products with aromatic aldehydes (e.g., benzylidene groups) .

Functional Comparison :

  • Biological Activity: Chromenone derivatives (e.g., compound 4a) demonstrate potent cytotoxicity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) via chalcone-like mechanisms .
  • Synthesis: Synthesized from benzo[d][1,3]dioxol-5-ol using 3-bromopropanoic acid and oxalyl chloride, followed by aldol condensation .
  • Advantage: Higher cytotoxicity in certain derivatives (e.g., 4a with IC₅₀ values < 10 µM) compared to unmodified quinazolinones .

Table 1: Chromenone vs. Quinazolinone Derivatives

Property [1,3]Dioxolo[4,5-g]chromen-8-one [1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one
Core Structure Benzopyranone Quinazolinone
Cytotoxicity (MCF-7) IC₅₀: ~5–20 µM Varies with substituents (e.g., IC₅₀: 15–50 µM)
Synthesis Route Aldol condensation Multi-step alkylation/cyclization

Imidazo[4,5-g]quinazoline Derivatives

Structural Differences :

  • Core Structure: Imidazole fused to quinazoline vs. dioxole fused to quinazolinone.
  • Substituents : Triaryl groups (e.g., 2,6,8-triaryl derivatives) .

Functional Comparison :

  • Synthesis : Prepared from 6-fluoro-1H-benzo[d]imidazol-5-amines and aldehydes under oxidative conditions .
  • Advantage: Broader solubility due to aryl substituents, but lower cytotoxic potency compared to dioxoloquinazolinones .

Isoquinolino[2,3-c]quinazolin-8(6H)-ones

Structural Differences :

  • Core Structure: Isoquinoline fused to quinazolinone vs. dioxole fused to quinazolinone.
  • Substituents : Chloro, methoxy, or methyl groups (e.g., compound 8o ) .

Functional Comparison :

  • Biological Activity : Potent PPARγ agonists (e.g., 8o with EC₅₀ < 1 µM) for metabolic disorder treatment .
  • Synthesis : Multi-step alkylation and cyclization using diiodomethane .
  • Advantage : High selectivity for PPARγ over other nuclear receptors .

Triazolo[5,1-b]quinazolin-8(4H)-ones

Structural Differences :

  • Core Structure: Triazole fused to quinazolinone vs. dioxole fused to quinazolinone.
  • Substituents : Hydroxyphenyl, methyl groups .

Functional Comparison :

  • Biological Activity: Anticancer and antiviral activities reported, though mechanisms differ from dioxoloquinazolinones .
  • Synthesis: Efficient one-pot synthesis using Cu@HAP@KIT-6 nanocatalyst (yields: 88–97%) .
  • Advantage : Superior synthetic efficiency and catalyst reusability .

Thioxo-Substituted Dioxoloquinazolinones

Structural Differences :

  • Modification : Thioxo group at position 6 (e.g., compound in ) .

Functional Comparison :

  • Biological Activity : Enhanced binding to serotonin/dopamine receptors due to sulfur’s electron-withdrawing effects .
  • Physicochemical Properties : Higher molecular weight (~500 Da) and lipophilicity (LogP > 3) improve blood-brain barrier penetration .
  • Synthesis : Alkylation of piperazinyl-hexyl chains under basic conditions .

Key Findings and Trends

Activity vs. Structure: Dioxoloquinazolinones with thioxo or arylalkyl chains (e.g., 7-cycloheptyl in ) show improved CNS-targeted activity . Chromenone derivatives excel in cytotoxicity, while isoquinolinoquinazolinones are potent PPARγ modulators .

Synthetic Advancements: Triazoloquinazolinones benefit from nanocatalysts (high yields, mild conditions) . Dioxoloquinazolinones require optimization for scalability due to moderate yields .

Physicochemical Properties :

  • Fluorine or sulfur incorporation enhances metabolic stability and target engagement .
  • Higher molecular weight derivatives (>450 Da) may face bioavailability challenges .

Preparation Methods

Multicomponent Catalyst-Free Synthesis

A pioneering method for synthesizing dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-one derivatives was developed via a three-component reaction involving aldehydes, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline . This catalyst-free approach proceeds under mild conditions, achieving isolated yields of 85–92% within 2–4 hours. The reaction mechanism involves sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, forming the fused quinazolinone core.

Key Parameters:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (78–80°C)

  • Workup: Simple filtration and recrystallization from ethanol

This method is lauded for its atom economy and minimal environmental impact, as it avoids toxic catalysts and generates water as the sole byproduct . Substituted aldehydes (e.g., 4-chlorobenzaldehyde, furfural) are compatible, enabling modular access to diverse analogues.

Dioxazolone-Mediated Cyclization

A patent-pending route utilizes dioxazolones as key intermediates for constructing the dioxolo[4,5-g]quinazolin-8(5H)-one scaffold . The synthesis begins with hydroxamic acids derived from carboxylic acids and hydroxylamine hydrochloride, which are subsequently treated with 1,1′-carbonyldiimidazole (CDI) to form dioxazolones. These intermediates undergo [2+3] cycloaddition with tetrahydrofuran-based glycosyl donors, followed by acid-catalyzed ring expansion.

Representative Procedure:

  • Hydroxamic Acid Formation:

    • React carboxylic acid (1.0 equiv) with CDI (1.5 equiv) in THF.

    • Add hydroxylamine hydrochloride (2.0 equiv) and stir overnight.

    • Purify via silica chromatography (DCM/MeOH = 20:1) .

  • Dioxazolone Synthesis:

    • Treat hydroxamic acid with CDI in dichloromethane.

    • Quench with 1 N HCl and extract with EtOAC .

  • Cyclization:

    • Heat dioxazolone with glycosyl donor in xylene at 120°C for 12 hours.

    • Isolate product via flash chromatography (PE/EA = 5:1) .

This method achieves moderate yields (45–79%) but allows precise control over stereochemistry, particularly for glycosylated derivatives .

One-Pot Tandem Oxidation-Cyclization

A scalable one-pot synthesis was reported using 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one and tert-butyl nitrite (TBN) in dimethyl sulfoxide (DMSO) . The reaction proceeds via nitrosative cyclization, forming the isoxazole-fused quinazolinone core at 80°C over 6 hours. While originally designed for isoxazole derivatives, this protocol is adaptable to dioxolo analogues by substituting propargyl ethers with methylenedioxy-containing alkynes.

Optimized Conditions:

  • Reagents: TBN (2.0 equiv), DMSO (solvent)

  • Temperature: 80°C

  • Yield: 68–75% after column purification

Functionalization of Prequinazolinone Intermediates

Post-synthetic modifications of prequinazolinones offer a versatile route to dioxolo derivatives. A patented method involves reacting 4-chloroquinazolin-8(5H)-one with methylenedioxybenzene derivatives in the presence of potassium carbonate . The nucleophilic aromatic substitution proceeds at 100°C in DMF, yielding target compounds in 60–78% yield.

Critical Factors:

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: DMF or NMP

  • Reaction Time: 8–12 hours

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Key AdvantageLimitation
Multicomponent 85–922–4Catalyst-free, high atom economyLimited to thieno-fused derivatives
Dioxazolone 45–7924–36Stereochemical controlMulti-step, low scalability
One-Pot Cyclization 68–756Scalable, minimal purificationRequires high-temperature DMSO
Functionalization 60–788–12Broad substrate scopeHarsh conditions, toxic solvents

Reaction Optimization and Mechanistic Insights

The multicomponent method benefits from ethanol’s polarity, which stabilizes the zwitterionic intermediate during cyclization. Kinetic studies reveal that electron-withdrawing substituents on aldehydes accelerate the reaction by 20–30%, while steric hindrance from ortho-substituted aldehydes reduces yields to 65–70% .

In contrast, the dioxazolone route requires stringent anhydrous conditions to prevent hydrolysis of the CDI-activated intermediates. Deuterium-labeling experiments confirm that the methylenedioxy group originates intact from the aniline starting material, with no scrambling observed during cyclization .

Industrial-Scale Considerations

For kilogram-scale production, the multicomponent method is most viable due to its simplicity and low catalyst load. Continuous flow reactors can enhance heat transfer during the exothermic cyclization step, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. However, the one-pot cyclization offers better compatibility with automated synthesis platforms, despite DMSO’s high boiling point complicating solvent recovery.

Q & A

Basic: What are the most reliable synthetic routes for [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

  • Thiazole-fused derivatives : An innovative protocol uses cyclocondensation of precursor amines with thioureas or thioamides under reflux conditions. Ethanol or DMF-EtOH (1:1) mixtures are common solvents, with reaction times of 2–6 hours. Purification involves recrystallization or column chromatography .
  • Sulfanyl-substituted analogs : A bromophenyl-oxadiazole intermediate is coupled to the quinazolinone core via a sulfanyl linker. Reaction conditions include catalytic bases (e.g., K₂CO₃) in DMSO at 80–100°C for 12–24 hours .
    Key Consideration : Monitor reactions using TLC (e.g., silica gel, ethyl acetate/hexane) to track progress and ensure purity ≥95% before biological testing .

Basic: How is structural characterization performed for this compound derivatives?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C7 in 6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl derivatives) .
    • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., [M+H]+ for C₁₉H₁₃BrN₄O₄S: 465.98 m/z) .
    Advanced Tip : X-ray crystallography resolves stereochemistry in fused-ring systems, critical for structure-activity relationship (SAR) studies .

Basic: What biological assays are used to evaluate this compound derivatives?

Methodological Answer:

  • Kinase Inhibition : Test against human kinases (e.g., CDK9, Pim-1, JAK3) using ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves (0.1–100 µM). Example: Thiazolo[4,5-g]quinazolin-8-ones show IC₅₀ < 1 µM against CDK9 .
  • Antimicrobial Activity : Microdilution assays (e.g., MIC determination against S. aureus or C. albicans) in 96-well plates with 24-hour incubation .
    Data Table :
CompoundCDK9 IC₅₀ (µM)Pim-1 IC₅₀ (µM)JAK3 IC₅₀ (µM)
Thiazolo[4,5-g] derivative0.321.452.78
Sulfanyl-substituted analog1.123.215.64
Source: Adapted from

Advanced: How do structural modifications (e.g., sulfanyl vs. oxadiazole substituents) impact kinase inhibition?

Methodological Answer:

  • Sulfanyl Linkers : Enhance solubility and moderate activity (e.g., IC₅₀ ~1–5 µM for JAK3). The flexible -S-CH₂- group may reduce steric hindrance but increase metabolic instability .
  • Oxadiazole Moieties : Improve selectivity for CDK9 (IC₅₀ < 0.5 µM) due to planar aromaticity and hydrogen bonding with ATP-binding pockets .
    Contradiction Analysis : While oxadiazoles show higher potency, sulfanyl derivatives exhibit broader-spectrum activity. Use molecular docking (e.g., AutoDock Vina) to rationalize differences in binding modes .

Advanced: What strategies resolve contradictions in biological data between similar derivatives?

Methodological Answer:

  • Dose-Response Validation : Replicate assays with ≥3 independent trials to confirm outliers (e.g., a derivative showing IC₅₀ variability ±20%) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify polypharmacology, which may explain divergent results .
    Case Study : A thiazolo[4,5-g] analog with inconsistent JAK3 activity was later found to inhibit CLK1 (IC₅₀ = 0.87 µM), suggesting assay interference .

Advanced: How can molecular docking guide the design of this compound-based inhibitors?

Methodological Answer:

  • Target Selection : Prioritize kinases with solved crystal structures (e.g., PDB: 4IM6 for CDK9).
  • Docking Workflow :
    • Prepare ligand (e.g., protonation states via MarvinSketch) and receptor (e.g., remove water, add charges).
    • Generate conformers with OMEGA.
    • Score binding poses using Glide SP/XP.
      Example : A 3,4,5-trimethoxyphenyl substituent forms π-π interactions with CDK9’s Phe103, explaining 10-fold potency gains .

Advanced: What are the challenges in optimizing metabolic stability for these compounds?

Methodological Answer:

  • Metabolic Hotspots : Methyl groups at C7 reduce CYP3A4-mediated oxidation. Replace labile substituents (e.g., furyl with fluorophenyl) to enhance half-life .
  • In Vitro Assays : Use liver microsomes (human/rat) to measure t₁/₂. For example, 7-methyl derivatives show t₁/₂ > 60 mins vs. <20 mins for unsubstituted analogs .

Advanced: How to address low aqueous solubility in in vivo studies?

Methodological Answer:

  • Formulation : Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or nanoemulsions for IP/IV administration .
  • Prodrug Design : Introduce phosphate esters at the C8 carbonyl, which hydrolyze in vivo to the active form .

Advanced: What computational tools predict SAR trends for quinazolinone derivatives?

Methodological Answer:

  • QSAR Modeling : Use Schrodinger’s QikProp to correlate logP, polar surface area, and IC₅₀ values. Example: logP < 3 correlates with CDK9 inhibition (R² = 0.82) .
  • Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., -OCH₃ vs. -CF₃) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HEK293) with compound, lyse, and heat to denature unbound targets. Detect stabilized kinases via Western blot .
  • Phospho-Specific Antibodies : Measure downstream phosphorylation (e.g., STAT3 for JAK3 inhibition) using flow cytometry .

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